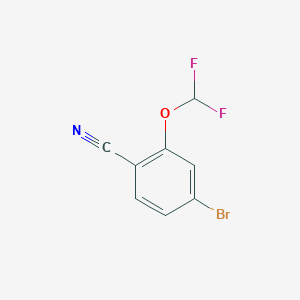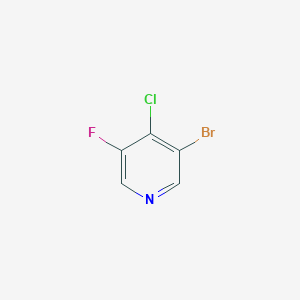![molecular formula C10H12ClNOS B1377316 1-{[3-(chloromethyl)phenyl]sulfanyl}-N,N-dimethylformamide CAS No. 1384428-27-6](/img/structure/B1377316.png)
1-{[3-(chloromethyl)phenyl]sulfanyl}-N,N-dimethylformamide
Descripción general
Descripción
1-{[3-(Chloromethyl)phenyl]sulfanyl}-N,N-dimethylformamide (CMPDMF) is a synthetic organic compound that has been used in a variety of scientific and medical applications. CMPDMF is a versatile molecule with a wide range of properties, including excellent solubility in a variety of organic solvents and good stability in both acidic and alkaline solutions. It is a colorless, odorless, and tasteless solid that is insoluble in water. CMPDMF is used in many applications, including as a reagent in organic synthesis, a catalyst for chemical reactions, and a stabilizer for pharmaceuticals and other compounds. In addition, CMPDMF has been used in the study of biochemical and physiological processes, as well as in the development of new pharmaceuticals.
Aplicaciones Científicas De Investigación
Synthesis of Complex Organic Compounds
- A one-pot synthesis method utilizing compounds related to 1-{[3-(chloromethyl)phenyl]sulfanyl}-N,N-dimethylformamide has been developed for creating 2-sulfanyl-3-sulfinyl-1H-indoles. This method involves cyclization and S-/N-alkylation processes for forming the final product (Kobayashi, Ezaki, & Kobayashi, 2013).
Electrochemical and Spectroscopic Studies
- Dimethylformamide, a related compound, has been used in studies involving the characterization of electrolytically induced isomerization processes, revealing insights into reaction mechanisms and electrochemical behavior (Stemple & Peters, 1990).
- Fourier Transform Infrared Spectroscopy and Density Functional Theory calculations have been employed to investigate the structure of hydrogen-bonded complexes involving dimethylformamide, which shares structural similarities with the target compound (Shainyan et al., 2013).
Application in Polymer and Material Science
- Dimethylformamide, a solvent related to the target compound, has been utilized in the treatment of poly(3,4-ethylenedioxythiophene) layers in polymer solar cells, enhancing photocurrent and power conversion efficiency. This illustrates the role of similar compounds in materials science and solar cell technology (Gong et al., 2012).
Chemical Synthesis and Characterization
- 1-{[3-(chloromethyl)phenyl]sulfanyl}-N,N-dimethylformamide and its derivatives have potential applications in the synthesis of various aromatic polymers, as demonstrated by research on related compounds (Lin et al., 1990).
Antimicrobial Applications
- Compounds synthesized using N,N-dimethylformamide, a compound structurally related to the target compound, have shown broad-spectrum antimicrobial activity, indicating potential applications in pharmaceutical research (Pansare et al., 2014).
Propiedades
IUPAC Name |
S-[3-(chloromethyl)phenyl] N,N-dimethylcarbamothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNOS/c1-12(2)10(13)14-9-5-3-4-8(6-9)7-11/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNNGBUGMUNAQQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)SC1=CC=CC(=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6-Benzyl-2-oxa-6-azaspiro[3.4]octan-8-amine](/img/structure/B1377238.png)
![3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1377239.png)


![Tert-butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1377245.png)



![benzyl N-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]carbamate](/img/structure/B1377251.png)
